molecular formula C13H11BrN4O B567169 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one CAS No. 1208320-93-7

4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one

Cat. No.: B567169
CAS No.: 1208320-93-7
M. Wt: 319.162
InChI Key: ZRMKJVOKGXDDLO-UHFFFAOYSA-N
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Description

4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one is a synthetic organic compound that belongs to the pyrazolone family This compound is characterized by the presence of a bromine atom, two methyl groups, and a quinoxaline moiety attached to a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine derivative with a β-keto ester under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the pyrazolone core can be carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane.

    Attachment of the quinoxaline moiety: This step involves the coupling of the brominated pyrazolone with a quinoxaline derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolone derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazolone derivatives.

    Substitution: Formation of substituted pyrazolone derivatives with various functional groups.

Scientific Research Applications

4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline moiety is known to interact with DNA and proteins, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,2-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one: Similar structure but with a phenyl group instead of a quinoxaline moiety.

    4-Chloro-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one is unique due to the presence of the quinoxaline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-bromo-1,2-dimethyl-5-quinoxalin-6-ylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4O/c1-17-12(11(14)13(19)18(17)2)8-3-4-9-10(7-8)16-6-5-15-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMKJVOKGXDDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C)Br)C2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738879
Record name 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208320-93-7
Record name 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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